Methyl 2-fluoro-5-iodophenylpropionate

Description

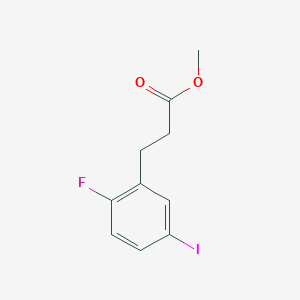

Methyl 2-fluoro-5-iodophenylpropionate is a halogenated aromatic ester characterized by a phenyl ring substituted with fluorine at the 2-position and iodine at the 5-position, linked to a methyl propionate group. This compound combines the steric and electronic effects of halogens (fluorine and iodine) with the reactivity of an ester moiety, making it of interest in synthetic chemistry, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C10H10FIO2 |

|---|---|

Molecular Weight |

308.09 g/mol |

IUPAC Name |

methyl 3-(2-fluoro-5-iodophenyl)propanoate |

InChI |

InChI=1S/C10H10FIO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3 |

InChI Key |

HYTGKLNFMBKXIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=CC(=C1)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-iodophenylpropionate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct iodination of methyl 2-fluoro-phenylpropionate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-iodophenylpropionate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl partners.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Sodium borohydride in ethanol at room temperature.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents such as toluene or dimethyl

Biological Activity

Methyl 2-fluoro-5-iodophenylpropionate is a compound of interest in medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in imaging and therapy.

This compound is characterized by the presence of a fluorine and an iodine atom on the aromatic ring, which can influence its biological properties. The synthesis typically involves methods such as electrophilic aromatic substitution or nucleophilic substitution reactions, allowing for the introduction of halogen atoms into the phenyl ring.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Electrophilic Substitution | Temperature: 50°C | 70-90 |

| 2 | Nucleophilic Substitution | Solvent: DMF, Temperature: 80°C | 60-80 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with halogen substitutions can exhibit enhanced binding affinities and altered pharmacokinetics.

Receptor Binding Studies

In vitro studies have demonstrated that this compound shows significant binding affinity to certain receptors involved in tumorigenesis. The presence of iodine enhances the lipophilicity of the compound, facilitating better membrane penetration.

Case Study: Tumor Targeting

A study evaluated the uptake of this compound in melanoma-bearing mice. The compound exhibited a tumor-to-muscle ratio (TMR) significantly higher than that of non-labeled controls, suggesting effective targeting capabilities.

Table 2: In Vivo Tumor Uptake Data

| Compound | Time Post Injection (h) | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | TMR |

|---|---|---|---|---|

| This compound | 1 | 6.8 ± 1.9 | 1.1 ± 0.6 | 6.18 |

| Control (non-labeled) | 1 | 1.4 ± 0.9 | 0.3 ± 0.2 | 4.67 |

Applications in Imaging and Therapy

This compound is being explored as a potential radiotracer for positron emission tomography (PET) due to its favorable pharmacokinetic profile and high tumor uptake rates.

Radiopharmaceutical Development

The compound's ability to be labeled with iodine isotopes (e.g., , ) enables its use in both therapeutic and diagnostic applications. For instance, -labeled compounds are known for their efficacy in treating certain neuroendocrine tumors, leveraging the radioisotope's beta-emitting properties to target malignant cells while sparing surrounding healthy tissue.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Methyl 2-fluoro-5-iodophenylpropionate belongs to a class of halogenated phenylpropionates. Key structural analogs include:

Key Observations :

- Halogen Placement: The 2-fluoro and 5-iodo substitution pattern in the target compound creates steric hindrance and electronic asymmetry, unlike monosubstituted analogs.

- Core Structure : The phenylpropionate backbone distinguishes it from thiophene-based derivatives (e.g., ), which exhibit different conjugation and reactivity profiles .

Physicochemical Properties

Notes:

- The iodine atom increases molecular weight and polarizability, raising the boiling point compared to fluorine-only analogs.

- Low water solubility aligns with trends for heavily halogenated esters .

Reactivity :

- Ester Hydrolysis : Susceptible to base- or acid-catalyzed hydrolysis, yielding 2-fluoro-5-iodophenylpropionic acid.

- Halogen Reactivity : Iodine may participate in Suzuki-Miyaura coupling or serve as a radiolabeling site, whereas fluorine is typically inert under such conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.